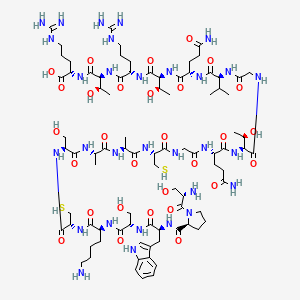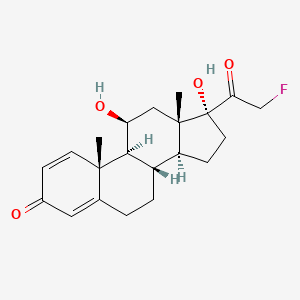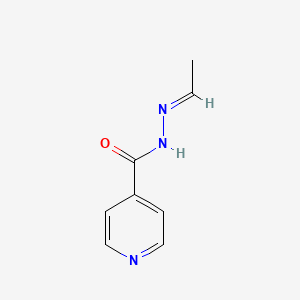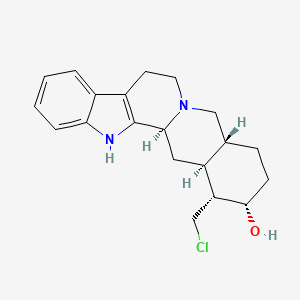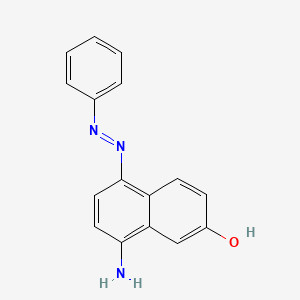
2-Naphthalenol, 8-amino-5-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, 8-amino-5-(phenylazo)- is an organic compound with the molecular formula C16H13N3O. It is a derivative of naphthol and is characterized by the presence of an amino group and a phenylazo group attached to the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 8-amino-5-(phenylazo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to carry out the diazotization and coupling reactions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
化学反応の分析
Types of Reactions
2-Naphthalenol, 8-amino-5-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Naphthalenol, 8-amino-5-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and inks.
作用機序
The mechanism of action of 2-Naphthalenol, 8-amino-5-(phenylazo)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction to form amines, which can further interact with biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenol, 1-(phenylazo)-
- 2-Naphthalenol, 4-amino-5-(phenylazo)-
- 2-Naphthalenol, 6-amino-5-(phenylazo)-
Comparison
2-Naphthalenol, 8-amino-5-(phenylazo)- is unique due to the specific positioning of the amino and phenylazo groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as its specific color and reactivity, making it particularly valuable in dye and pigment applications compared to its similar counterparts.
特性
CAS番号 |
85-11-0 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
8-amino-5-phenyldiazenylnaphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2 |
InChIキー |
LILUGONJGLSBDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



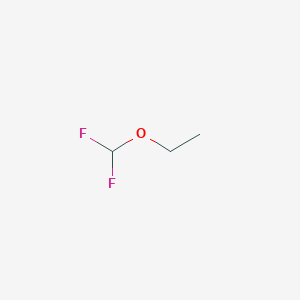
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)

![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

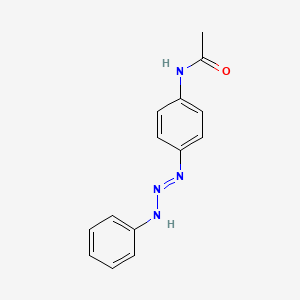
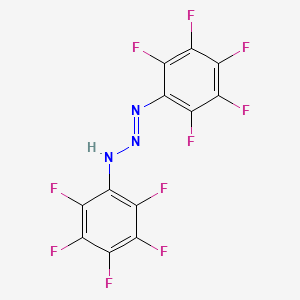
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
